6-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(3,4-DIMETHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
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Overview
Description
6-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(3,4-DIMETHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features a piperazine ring and a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(3,4-DIMETHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps. One common method includes the Mannich reaction, which is used to introduce the piperazine moiety into the triazine core. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
6-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(3,4-DIMETHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation or nitration reactions can be performed using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
6-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(3,4-DIMETHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitumor, antibacterial, and antiviral agent.
Pharmaceuticals: The compound is explored for its use in developing new drugs for treating various diseases.
Agrochemicals: It is investigated for its potential as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 6-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(3,4-DIMETHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with neurotransmitter receptors, while the triazine core can inhibit enzyme activity. These interactions lead to the compound’s biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 6-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
Compared to similar compounds, 6-{[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-N2-(3,4-DIMETHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE stands out due to its unique combination of a piperazine ring and a triazine core.
Properties
IUPAC Name |
6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-N-(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN7/c1-15-6-7-18(12-16(15)2)25-22-27-20(26-21(24)28-22)14-29-8-10-30(11-9-29)19-5-3-4-17(23)13-19/h3-7,12-13H,8-11,14H2,1-2H3,(H3,24,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOGPIGXPMPABH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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